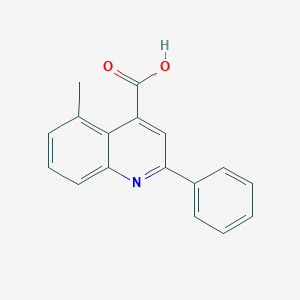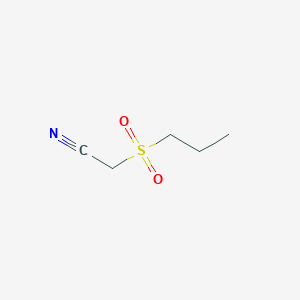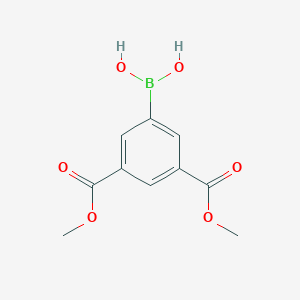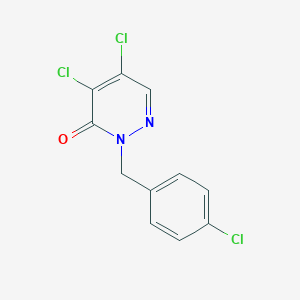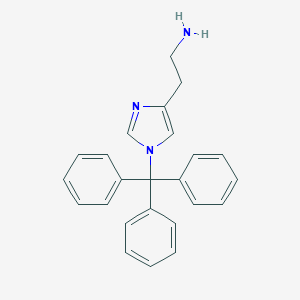![molecular formula C11H18N2O2 B071184 2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol CAS No. 173552-25-5](/img/structure/B71184.png)
2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol, also known as AEME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AEME is a derivative of 2-aminoethanol and is synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of 2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol is not fully understood. However, it is believed that its ability to form stable complexes with metal ions plays a key role in its various applications.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that it is non-toxic and does not have any significant adverse effects on living organisms.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol in lab experiments is its ability to form stable complexes with metal ions. This makes it a useful tool for various applications, including corrosion inhibition, chelation, and drug delivery.
However, one of the limitations of using this compound is its cost. The multi-step synthesis process required to produce this compound can be expensive and time-consuming.
Future Directions
There are several potential future directions for the research and development of 2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol. One area of research is the use of this compound as a corrosion inhibitor for other metals and alloys. Another potential direction is the development of this compound-based drug delivery systems for targeted drug delivery.
Furthermore, the potential use of this compound as a chelating agent for the extraction and separation of rare earth metals is an area of interest. Additionally, the development of more efficient and cost-effective synthesis methods for this compound could lead to its wider use in various applications.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various fields, including corrosion inhibition, chelation, and drug delivery. Its ability to form stable complexes with metal ions makes it a useful tool for these applications. While there is limited information available on its biochemical and physiological effects, studies have shown that it is non-toxic and does not have any significant adverse effects on living organisms. Future research and development of this compound could lead to its wider use in various applications.
Scientific Research Applications
2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol has been studied extensively for its potential applications in various fields. One of the major areas of research is its use as a corrosion inhibitor. This compound has been found to be an effective inhibitor for the corrosion of mild steel in acidic environments.
Another area of research is the use of this compound as a chelating agent. This compound has been shown to form stable complexes with various metal ions, making it a potential candidate for use in metal extraction and separation processes.
This compound has also been studied for its potential use as a drug delivery agent. Its ability to form stable complexes with metal ions could be utilized to deliver drugs to specific target sites in the body.
Properties
| 173552-25-5 | |
Molecular Formula |
C11H18N2O2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-(5-amino-4-ethoxy-2-methylanilino)ethanol |
InChI |
InChI=1S/C11H18N2O2/c1-3-15-11-6-8(2)10(7-9(11)12)13-4-5-14/h6-7,13-14H,3-5,12H2,1-2H3 |
InChI Key |
PGEXMECQYPDJCL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)NCCO)N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)NCCO)N |
synonyms |
Ethanol, 2-[(5-amino-4-ethoxy-2-methylphenyl)amino]- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

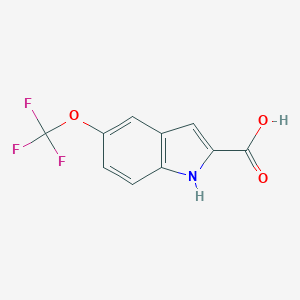
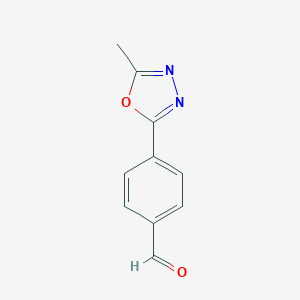

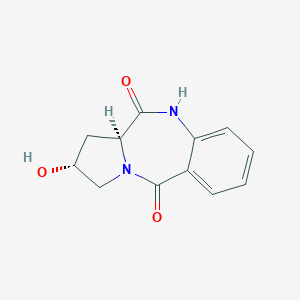
![1-[2-(4-Chlorophenyl)-7-Methylpyrazolo[1,5-A]Pyrimidin-6-Yl]Ethan-1-One](/img/structure/B71113.png)
